N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and a 2-(2,4-dimethylphenyl)acetamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)7-12)10-18(24)21-20-23-22-19(27-20)15-8-16(25-3)11-17(9-15)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUDXUXKUKREOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The aromatic rings are functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The oxadiazole ring is then coupled with the substituted aromatic rings using appropriate coupling agents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Characteristics
Chemical Structure : The compound features a 1,3,4-oxadiazole ring connected to a dimethylphenyl acetamide group. This structural configuration is significant for its biological interactions.
Molecular Formula : C15H19N3O4
Molecular Weight : 303.33 g/mol
IUPAC Name : N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Chemistry
This compound serves as a versatile building block in organic synthesis. Its oxadiazole moiety is pivotal for creating more complex molecules with desired properties.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro studies have reported significant cytotoxic effects against several cancer cell lines. For example:
Medicine
The compound is under investigation for potential therapeutic applications:
- Drug Development : Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections.
Industry
In industrial applications, this compound is explored for:
- Material Science : Its unique properties may lead to the development of new materials with specific functionalities in coatings and polymers.
Case Study 1: Anticancer Studies
A study focused on the synthesis and evaluation of oxadiazole derivatives revealed that compounds similar to this compound exhibited promising anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A series of oxadiazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations .
Case Study 3: Drug Development Insights
Investigations into the pharmacokinetics and metabolic pathways of similar compounds have provided insights into their potential as therapeutic agents. These studies highlight the importance of structural modifications in enhancing bioavailability and efficacy .
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several acetamide derivatives bearing the 1,3,4-oxadiazole or related heterocycles. Below is a detailed comparison:
Core Structure and Substituent Variations
*Estimated based on analogs in ; †Calculated from molecular formula in .
Key Observations :
- Substituent Position and Bioactivity : The position and number of methoxy groups significantly influence activity. For example, 3,4,5-trimethoxyphenyl derivatives () exhibit enhanced antibacterial effects compared to dimethoxy-substituted compounds, likely due to increased lipophilicity and membrane penetration .
- Heterocyclic Modifications : Replacing the oxadiazole core with thiadiazole (e.g., ) reduces metabolic stability but may enhance binding to sulfur-dependent enzymes .
- Sulfanyl vs. Acetamide Linkers : Sulfanyl-containing analogs (e.g., 8t in ) show stronger LOX inhibition, suggesting the thioether group improves enzyme interaction .
Physicochemical Properties
- Solubility : The target compound’s 3,5-dimethoxyphenyl and 2,4-dimethylphenyl groups increase hydrophobicity, likely reducing aqueous solubility compared to analogs with polar substituents (e.g., nitro or pyridinyl groups in ) .
- Melting Points : Oxadiazole derivatives typically exhibit melting points between 150–250°C. For example, compound 8v () with a nitro group melts at 210–212°C, while the target compound’s melting point is expected to be similar .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.38 g/mol. The compound features an oxadiazole ring that is known for its bioactive properties. The presence of the dimethoxy and dimethyl substituents contributes to its chemical reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in critical pathways related to disease processes. For instance, studies have shown that oxadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms including modulation of signaling pathways and inhibition of cell proliferation .
Antimicrobial Activity
Research indicates that compounds with the oxadiazole scaffold demonstrate significant antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacterial strains and shown effective results .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. In a study focusing on 1,3,4-oxadiazole derivatives, it was found that these compounds exhibited cytotoxic effects against different cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly influenced their cytotoxicity.
Antiviral Activity
Some studies suggest that oxadiazole derivatives can also possess antiviral properties. This is particularly relevant as researchers are investigating their potential as therapeutic agents against viral infections .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where this compound was included in a broader screening for biological activity. The results showed promising cytotoxic effects with IC50 values indicating significant potency against selected cancer cell lines .
Summary of Findings
| Activity Type | Effect | Tested Cell Lines/Organisms | IC50 Values |
|---|---|---|---|
| Antimicrobial | Effective | Various bacterial strains | Not specified |
| Anticancer | Cytotoxic | HeLa, CEM | Varies by derivative |
| Antiviral | Potential | Various viruses | Not specified |
Q & A
Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent choice (e.g., DMF or THF), and reaction time. Key steps include:
- Cyclocondensation of hydrazide derivatives with 3,5-dimethoxybenzoyl chloride to form the oxadiazole ring.
- Nucleophilic substitution to introduce the 2,4-dimethylphenylacetamide moiety.
- Purification via recrystallization (e.g., using pet-ether) or column chromatography.
Critical Monitoring:
- Use thin-layer chromatography (TLC) to track reaction progress .
- Confirm structural integrity via ¹H/¹³C NMR and FT-IR to validate functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
Advanced: What mechanistic insights explain substituent-dependent reactivity in this compound’s oxadiazole core?
Answer:
The electron-donating methoxy groups on the 3,5-dimethoxyphenyl ring enhance the nucleophilicity of the oxadiazole nitrogen, facilitating electrophilic substitutions. Conversely, steric hindrance from the 2,4-dimethylphenyl group may slow acylation reactions.
- Methodology:
- DFT calculations to map electron density distribution.
- Kinetic studies under varying temperatures/pH to identify rate-limiting steps .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and acetamide methyl groups.
- Mass spectrometry (HRMS) for molecular ion validation.
- Purity Assessment:
- HPLC with UV detection (λ ~250–300 nm, typical for oxadiazoles) .
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Answer:
Discrepancies may arise from impurities, assay conditions (e.g., cell line variability), or solvent effects.
- Strategies:
- Reproduce assays with rigorously purified batches (≥95% purity by HPLC).
- Use hyphenated techniques (e.g., LC-MS/MS) to detect degradation products .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store in anhydrous conditions (desiccator with silica gel) at –20°C.
- Avoid prolonged exposure to light (oxadiazoles are prone to photodegradation).
- Use amber vials for long-term storage .
Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?
Answer:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.
- QSAR models to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
Basic: What functional groups in this compound are most reactive for derivatization?
Answer:
- Oxadiazole nitrogen : Susceptible to alkylation/acylation.
- Acetamide carbonyl : Reactive toward nucleophiles (e.g., Grignard reagents).
- Methoxy groups : Can undergo demethylation or halogenation .
Advanced: What experimental approaches elucidate the compound’s degradation pathways under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress.
- Metabolite identification : Use hepatocyte microsomal assays with LC-HRMS to track phase I/II metabolites .
Basic: How can researchers validate the compound’s biological activity in vitro?
Answer:
- Antimicrobial screening : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Answer:
- Flow chemistry for exothermic reactions (e.g., cyclocondensation).
- Design of Experiments (DoE) to optimize solvent/reagent ratios and reduce side products.
- In-line PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
